Dicyclohexyl disulfide

Catalog No.
S1893186
CAS No.
2550-40-5
M.F
C12H22S2
M. Wt
230.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl disulfide

CAS Number

2550-40-5

Product Name

Dicyclohexyl disulfide

IUPAC Name

(cyclohexyldisulfanyl)cyclohexane

Molecular Formula

C12H22S2

Molecular Weight

230.4 g/mol

InChI

InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

ODHAQPXNQDBHSH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SSC2CCCCC2

Solubility

insoluble in water; slightly soluble in alcohol; soluble in fat

Canonical SMILES

C1CCC(CC1)SSC2CCCCC2

Material Science Research

  • Rubber Vulcanization: Studies suggest DCD might act as a vulcanizing agent for rubber. Vulcanization strengthens rubber by creating cross-links between polymer chains. Research suggests DCD can achieve similar effects compared to traditional sulfur-based vulcanization methods.Source: )

Biological Research

  • Antioxidant Activity: Some in vitro studies have shown DCD possesses antioxidant properties. Antioxidants help scavenge harmful free radicals in the body, potentially reducing oxidative stress and inflammation. However, more research is needed to confirm its effectiveness and understand the mechanisms involved.Source:

Dicyclohexyl disulfide is an organosulfur compound with the molecular formula C12H22S2C_{12}H_{22}S_2. It features two cyclohexyl groups connected by a disulfide bond. This compound is known for its unique structural properties, which contribute to its reactivity and biological activity. Dicyclohexyl disulfide is primarily used in organic synthesis and as a reagent in various bio

Dicyclohexyl disulfide does not have a well-defined mechanism of action in biological systems. Its primary use is as a flavoring agent, and its interaction with taste receptors remains unexplored in scientific literature.

Dicyclohexyl disulfide is considered an irritant. It can irritate the eyes, respiratory system, and skin upon contact [].

  • Safety Precautions: Wear suitable protective clothing, gloves, eye/face protection when handling DCD [].
, including:

  • Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction can be achieved with agents such as lithium aluminum hydride, resulting in thiols.
  • Substitution: This compound can participate in substitution reactions with nucleophiles like thiolates or amines.
  • Metathesis: Dicyclohexyl disulfide can also undergo metathesis reactions, where disulfide bonds are exchanged between molecules, often catalyzed by N-heterocyclic carbenes under mild conditions .

Dicyclohexyl disulfide exhibits significant biological activity due to its ability to interact with various enzymes and proteins. It acts as a reducing agent that can break disulfide bonds in proteins, leading to alterations in protein structure and function. Notably, it interacts with cysteine residues in proteins, forming mixed disulfides that can inhibit or activate enzyme activity depending on the context. For instance, it has been shown to inhibit protein tyrosine phosphatases by forming disulfide bonds with active site cysteine residues, thereby affecting cell signaling pathways .

Dicyclohexyl disulfide can be synthesized through several methods:

  • Reaction of Sodium Disulfide with Chlorocyclohexane: This method involves reacting sodium disulfide with chlorocyclohexane in an aqueous solvent. The reaction mixture is subsequently acidified and neutralized to recover sodium chloride .
  • Thermal Decomposition: Upon heating, dicyclohexyl disulfide can decompose thermally, yielding products such as dicyclohexyl sulfide and cyclohexanethiol via radical mechanisms initiated by the cleavage of the sulfur-sulfur bond.
  • Microwave-Assisted Synthesis: A modern approach utilizes microwave irradiation to enhance yields and reduce reaction times during synthesis .

Dicyclohexyl disulfide finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other sulfur-containing compounds.
  • Biochemical Research: Due to its ability to modify protein structures, it is used in studies related to enzyme activity and redox biology.
  • Industrial Uses: Its properties make it useful in the production of specialty chemicals and materials.

Dicyclohexyl disulfide shares structural similarities with several other organosulfur compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Dithiobis(2-nitrobenzoic acid)DisulfideUsed primarily for protein quantification
Dimethyl disulfideDisulfideVolatile compound with strong odor; used in agriculture
Diphenyl disulfideDisulfideKnown for its role in organic synthesis
Dicyclopentyl disulfideDisulfideSimilar structure but different ring size

Uniqueness of Dicyclohexyl Disulfide

Dicyclohexyl disulfide's unique combination of two cyclohexyl groups provides distinct steric properties compared to other similar compounds. Its ability to form stable mixed disulfides makes it particularly valuable in biochemical applications involving protein interactions and enzyme regulation. Additionally, its reactivity profile allows for diverse synthetic applications that are not as prevalent in simpler organosulfur compounds.

XLogP3

4.5

Density

1.042-1.049

UNII

6G1A0K504Q

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 127 of 128 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2550-40-5

Wikipedia

Dicyclohexyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PROBABLY BY OXIDATION OF CYCLOHEXYLMERCAPTAN WITH IODINE OR HYDROGEN PEROXIDE.

General Manufacturing Information

Disulfide, dicyclohexyl: ACTIVE
The flavor of food, pharmaceuticals, and chewing gum may be enhanced by adding a mixture of 1-butoxy-1-ethanol acetate and 2-phenyl-3-carboethoxyfuran and optionally bis(cyclohexyl) disulfide. ...
The grape flavor of reconstituted grape juice or of grape flavoring materials is intensified and made more mellow by incorporating 0.2 ppb to 1000 ppm bis(cyclohexyl) disulfide.
2-Phenyl-3-carbethoxyfuran (I) and/or bis(cyclohexyl) disulfide (II) when added to food, perfume, or tobacco, enhance and otherwise agreeably modify their natural and/or artificial aroma and flavor. For example, addition of 1.5 parts of I and 0.09 parts of II to an artificial grape flavor improved its aroma and taste when evaluated in a sweetened and acidified tasting solution.

Dates

Modify: 2023-08-16

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